molecular formula C17H18ClFN2S B2417595 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea CAS No. 298215-82-4

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea

Cat. No.: B2417595
CAS No.: 298215-82-4
M. Wt: 336.85
InChI Key: QHYHOYADBUGWSO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-CSNH2) attached to two aromatic rings, one of which is substituted with a tert-butyl group, and the other with chlorine and fluorine atoms.

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloro-4-fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the tert-butyl, chlorine, and fluorine substituents can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3-chloro-4-fluorophenyl)thiourea: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Tert-butylphenyl)-3-phenylthiourea: Lacks the chlorine and fluorine substituents, which can influence its properties and applications.

    1-(4-Tert-butylphenyl)-3-(4-chlorophenyl)thiourea: Similar structure but with different substitution patterns, leading to variations in its behavior and uses.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is an organic compound classified under thioureas, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a thiourea functional group (-CSNH2) attached to two aromatic rings: one with a tert-butyl substituent and the other with chlorine and fluorine substituents. The synthesis typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloro-4-fluoroaniline in solvents like dichloromethane or toluene, followed by purification through column chromatography.

The biological activity of thioureas often arises from their ability to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. For this compound, studies suggest that it may exert its effects through multiple pathways, including:

  • Antimicrobial Activity : Thiourea derivatives are known for their antibacterial properties. The compound has shown effectiveness against various pathogenic bacteria and fungi, suggesting potential as an antimicrobial agent .
  • Anticancer Activity : Research indicates that thioureas can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, they may affect angiogenesis and cancer cell signaling, with some derivatives demonstrating IC50 values as low as 1.50 µM in human leukemia models .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values vary widely depending on structure.
AnticancerInhibits growth in various cancer cell lines, including leukemia; targets pathways like SIRT1.
AntioxidantExhibits strong antioxidant activity with significant reducing potential.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiourea derivatives, including this compound. Results indicated a broad spectrum of activity against both reference and multidrug-resistant strains, highlighting its potential for treating infections caused by resistant bacteria .
  • Anticancer Mechanisms : In vitro studies have shown that certain thiourea derivatives can selectively inhibit cancer cell growth by interfering with critical signaling pathways involved in tumor progression. The compound's structural features may enhance its interaction with these pathways, making it a candidate for further drug development .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2S/c1-17(2,3)11-4-6-12(7-5-11)20-16(22)21-13-8-9-15(19)14(18)10-13/h4-10H,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYHOYADBUGWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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